5-Aminobenzo[d]isoxazol-3(2H)-one
Overview
Description
5-Aminobenzo[d]isoxazol-3(2H)-one is a chemical compound with the CAS Number: 73498-28-9 . It has a molecular weight of 150.14 and its IUPAC name is 5-amino-1,2-benzisoxazol-3(2H)-one .
Molecular Structure Analysis
The InChI code for 5-Aminobenzo[d]isoxazol-3(2H)-one is 1S/C7H6N2O2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,8H2,(H,9,10) .Physical And Chemical Properties Analysis
5-Aminobenzo[d]isoxazol-3(2H)-one is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : “5-Aminobenzo[d]isoxazol-3(2H)-one” is used as a building block in biochemical research .
- Method of Application : This compound is used in various chemical reactions as a reagent. The specific procedures and parameters would depend on the particular reaction being carried out .
- Results or Outcomes : The outcomes of these reactions would vary depending on the specific reaction conditions and the other reagents used .
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Scientific Field: Medicinal Chemistry
- Application : “5-Aminobenzo[d]isoxazol-3(2H)-one” is involved in the synthesis of 2,4,5-Substituted Pyrimidine Derivatives .
- Method of Application : The compound undergoes I2-DMSO mediated transannulation, which is a type of chemical reaction that rearranges the structure of the molecule .
- Results or Outcomes : The reaction results in the formation of 2,4,5-Substituted Pyrimidine Derivatives .
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Scientific Field: Organic Chemistry
- Application : “5-Aminobenzo[d]isoxazol-3(2H)-one” is used in the synthesis of axially chiral tetrasubstituted α-amino allenoates .
- Method of Application : The compound undergoes organocatalytic regio-, diastereo- and enantioselective γ-additions .
- Results or Outcomes : The reaction results in the formation of axially chiral tetrasubstituted α-amino allenoates .
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Scientific Field: Pharmaceutical Chemistry
- Application : “5-Aminobenzo[d]isoxazol-3(2H)-one” is used in the design and synthesis of amide derivatives of thiazole-indole-isoxazoles as anticancer agents .
- Method of Application : A new series of amide derivatives of thiazole-indole-isoxazole has been designed and developed .
- Results or Outcomes : Preliminary assessment for their cytotoxic activities against human cancer cell lines such as breast cancer (MCF-7), lung cancer (A549) and prostate cancer (PC3&DU-145) by using MTT assay showed moderate cytotoxic activity .
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Scientific Field: Organic Chemistry
- Application : “5-Aminobenzo[d]isoxazol-3(2H)-one” is used in the synthesis of axially chiral tetrasubstituted α-amino allenoates .
- Method of Application : The compound undergoes organocatalytic regio-, diastereo- and enantioselective γ-additions .
- Results or Outcomes : The reaction results in the formation of axially chiral tetrasubstituted α-amino allenoates .
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Scientific Field: Medicinal Chemistry
- Application : Isoxazolyl group, which “5-Aminobenzo[d]isoxazol-3(2H)-one” is a part of, is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin and flucloxacillin .
- Method of Application : The specific procedures and parameters would depend on the particular reaction being carried out .
- Results or Outcomes : The outcomes of these reactions would vary depending on the specific reaction conditions and the other reagents used .
-
Scientific Field: Organic Chemistry
- Application : “5-Aminobenzo[d]isoxazol-3(2H)-one” is used in the synthesis of axially chiral tetrasubstituted α-amino allenoates .
- Method of Application : The compound undergoes organocatalytic regio-, diastereo- and enantioselective γ-additions .
- Results or Outcomes : The reaction results in the formation of axially chiral tetrasubstituted α-amino allenoates .
-
Scientific Field: Pharmaceutical Chemistry
- Application : “5-Aminobenzo[d]isoxazol-3(2H)-one” is used in the design and synthesis of amide derivatives of thiazole-indole-isoxazoles as anticancer agents .
- Method of Application : A new series of amide derivatives of thiazole-indole-isoxazole has been designed and developed .
- Results or Outcomes : Preliminary assessment for their cytotoxic activities against human cancer cell lines such as breast cancer (MCF-7), lung cancer (A549) and prostate cancer (PC3&DU-145) by using MTT assay showed moderate cytotoxic activity .
-
Scientific Field: Medicinal Chemistry
- Application : Isoxazolyl group, which “5-Aminobenzo[d]isoxazol-3(2H)-one” is a part of, is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin and flucloxacillin .
- Method of Application : The specific procedures and parameters would depend on the particular reaction being carried out .
- Results or Outcomes : The outcomes of these reactions would vary depending on the specific reaction conditions and the other reagents used .
Safety And Hazards
properties
IUPAC Name |
5-amino-1,2-benzoxazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZLNIKHHDHXPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503619 | |
Record name | 5-Amino-1,2-benzoxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminobenzo[d]isoxazol-3(2H)-one | |
CAS RN |
73498-28-9 | |
Record name | 5-Amino-1,2-benzoxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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